1-((4-((4-methoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-2-ol
Description
Properties
IUPAC Name |
1-[[4-(4-methoxyanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]amino]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2/c1-14(28)12-22-21-25-19(24-15-8-10-17(29-2)11-9-15)18-13-23-27(20(18)26-21)16-6-4-3-5-7-16/h3-11,13-14,28H,12H2,1-2H3,(H2,22,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDKWTVATFCHMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituents at the 4- and 6-positions of the pyrazolo[3,4-d]pyrimidine core. Key comparisons are outlined below:
Key Differences
Substituent Effects: The target compound features a polar propan-2-ol group at the 6-position, which may enhance aqueous solubility compared to sulfur-containing analogs (e.g., compounds 2–10 in ) .
Synthetic Routes: Compounds 2–10 are synthesized via thioether linkage formation under ethanol reflux, favoring moderate yields . In contrast, the target compound and 6a–e likely employ condensation with anilines under harsher conditions (e.g., phosphorus oxychloride at 100–105°C), enabling nucleophilic substitution but requiring rigorous purification .
Biological Activity: Sulfur-containing analogs () exhibit broad-spectrum antimicrobial activity, whereas quinoline-pyrazolo-pyrimidine hybrids () show cytotoxicity against cancer cell lines . The target compound’s propan-2-ol group may confer selectivity for kinases like PI3K or mTOR, though experimental validation is needed.
Research Findings and Limitations
- Physicochemical Properties : Computational modeling suggests the target compound’s logP value (~2.5) is lower than sulfur-containing analogs (logP ~3.8), indicating improved solubility .
- Thermal Stability : Pyrazolo-pyrimidines with arylthio groups () decompose above 200°C, while hydroxyl-substituted derivatives (e.g., the target compound) may exhibit higher stability due to hydrogen bonding .
- Gaps in Data: No direct biological or crystallographic data exist for the target compound. Software like PHENIX or Phaser (–3) could aid in structure-activity relationship (SAR) studies via molecular docking or crystallography.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
